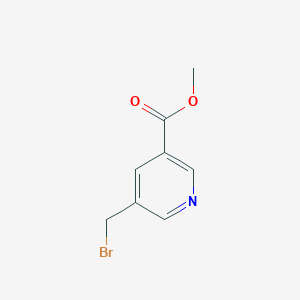
5-Cyclopropyl-1,2-oxazol-3-amine
Vue d'ensemble
Description
“5-Cyclopropyl-1,2-oxazol-3-amine” is a chemical compound with the CAS Number: 21080-85-3 . It has a molecular weight of 124.14 . The IUPAC name for this compound is 5-cyclopropyl-3-isoxazolamine . It is typically stored at a temperature of 4°C and comes in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H8N2O/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) . The InChI key is VIFVLPWELQGBKF-UHFFFAOYSA-N .
Chemical Reactions Analysis
In the synthesis of isoxazoles, a variety of functionalized heterocyclic scaffolds are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 124.14 . It is typically stored at a temperature of 4°C and comes in a powder form .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The compound 5-Cyclopropyl-1,2-oxazol-3-amine, though not directly mentioned, seems to be part of a class of chemicals involved in the synthesis of complex molecules. Researchers have explored its structural analogs in various chemical syntheses. For example, 2,4-Disubstituted-5-methyl oxazoles were prepared using acid chlorides and propargyl amines in a two-step, one-pot procedure, showcasing the utility of oxazole derivatives in the formation of complex molecules (Tran-Dube Michelle Bich et al., 2013). Similarly, a metal-free synthesis of oxazinones was discussed, highlighting the role of these compounds in accessing greater structural diversity in synthetic building blocks (Alexander J. Craig & Bill C. Hawkins, 2017).
Medicinal Chemistry and Antibacterial Applications
In medicinal chemistry, analogs of this compound have been studied for their antimicrobial and antibacterial properties. For instance, novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds were synthesized and showed promising in vitro and in vivo antimycobacterial activities, indicating the potential of oxazole derivatives in the development of new antimicrobial agents (D. Sriram et al., 2007). Moreover, the synthesis and characterization of novel heterocyclic compounds containing a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment demonstrated good antibacterial activity, further supporting the role of these compounds in antimicrobial research (K. Mehta, 2016).
Biological Properties and Potential Applications
The exploration of the biological properties of oxazole derivatives has extended to the synthesis of polyheterocyclic compounds using aminopyrazoles as starting reagents, highlighting their versatility and potential in various biological applications (Asma Agrebi et al., 2021). Furthermore, the synthesis of functionally substituted isoxazoles from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile demonstrated the potential for creating a variety of structurally diverse molecules with potential applications in medicinal chemistry and materials science (V. Potkin et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that many isoxazoles, which include 5-cyclopropyl-1,2-oxazol-3-amine, possess different types of biological activity . They have been the subject of research in medicinal chemistry over the past decades .
Mode of Action
Isoxazoles, in general, are known for their synthetic availability, special chemical and biological properties, and widespread practical use . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
Biochemical Pathways
Isoxazoles are known to interact with various enzymes and receptors via numerous non-covalent interactions .
Result of Action
Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .
Action Environment
The storage temperature for this compound is mentioned to be 4 degrees celsius .
Analyse Biochimique
Biochemical Properties
5-Cyclopropyl-1,2-oxazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can result in the inhibition or activation of enzyme activity, changes in gene expression, and modulation of signaling pathways. For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of their catalytic activity, affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various compounds. These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy, as well as its potential side effects. Understanding the transport and distribution of this compound is crucial for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes. For example, its presence in the mitochondria may influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
5-cyclopropyl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFVLPWELQGBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567594 | |
| Record name | 5-Cyclopropyl-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21080-85-3 | |
| Record name | 5-Cyclopropyl-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopropyl-1,2-oxazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[cyclopropane-1,3'-indoline]](/img/structure/B1354872.png)
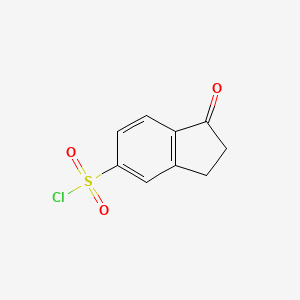

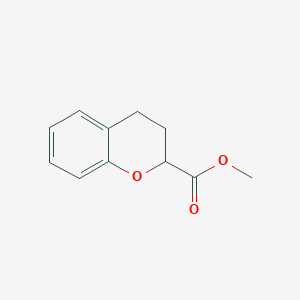



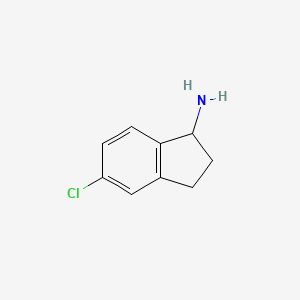
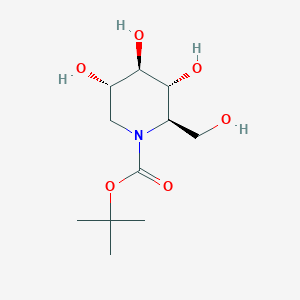
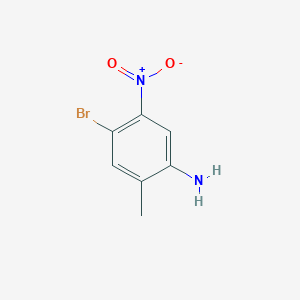

![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)

